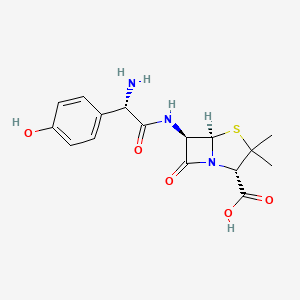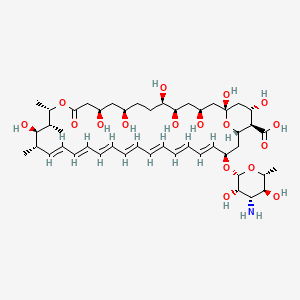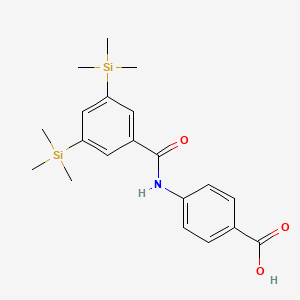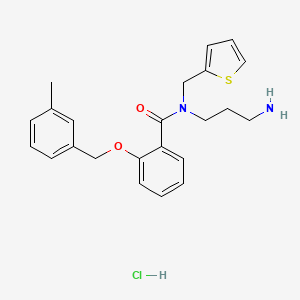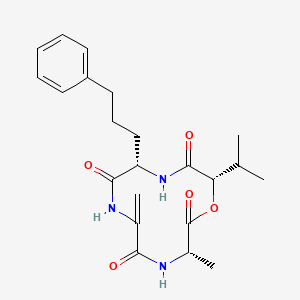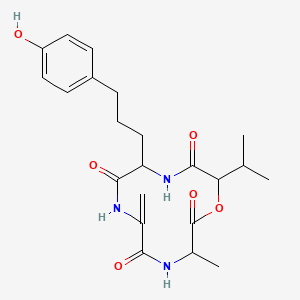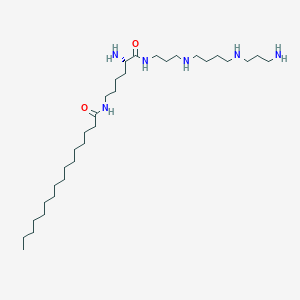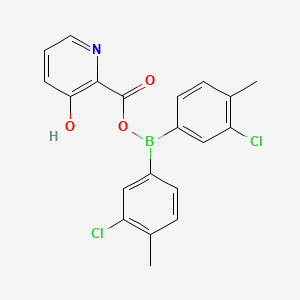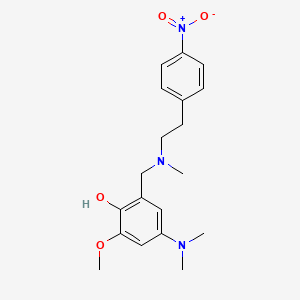
BN-82002
描述
CDC25 磷酸酶抑制剂 I 是一种靶向 CDC25 磷酸酶的化合物,CDC25 磷酸酶是细胞周期的关键调节剂。这些磷酸酶使细胞周期蛋白依赖性激酶去磷酸化并激活,促进细胞周期进程。 抑制 CDC25 磷酸酶已引起癌症研究的极大兴趣,因为它们在细胞增殖和肿瘤生长中起作用 .
科学研究应用
CDC25 磷酸酶抑制剂 I 在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域:
化学: 用作研究磷酸酶抑制机制和开发具有更高功效的新抑制剂的工具。
生物学: 用于细胞周期研究,以了解 CDC25 磷酸酶在细胞增殖和凋亡中的作用。
作用机制
CDC25 磷酸酶抑制剂 I 通过与 CDC25 磷酸酶的活性位点结合来发挥作用,从而阻止细胞周期蛋白依赖性激酶的去磷酸化和激活。这种抑制导致细胞周期在 G1/S 和 G2/M 转变处停滞,最终导致癌细胞凋亡。 分子靶标包括 CDC25A、CDC25B 和 CDC25C,它们在细胞周期中差异表达 .
类似化合物:
BN82002: 另一种在临床前研究中显示出功效的 CDC25 抑制剂。
NSC 663284: 一种具有对 CDC25 磷酸酶的强效活性的醌类抑制剂。
NSC 95397: 一种萘醌衍生物,抑制 CDC25 活性.
独特性: CDC25 磷酸酶抑制剂 I 由于其对 CDC25 磷酸酶的特定结合亲和力和选择性而独一无二,使其成为研究细胞周期调节的宝贵工具,也是癌症治疗的有希望的候选药物 .
生化分析
Biochemical Properties
BN-82002 interacts with several enzymes and proteins, primarily the CDC25 phosphatase family, which includes CDC25A, CDC25B2, CDC25B3, and CDC25C . It inhibits the phosphatase activity of these enzymes, thereby affecting their role in biochemical reactions .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It impairs the proliferation of tumor cells and increases cyclin-dependent kinase 1 inhibitory tyrosine phosphorylation . In synchronized HeLa cells, this compound delays cell cycle progression at G1/S, during S-phase, and at G2/M transition . In U2OS cells, it predominantly arrests the cell cycle in the G1 phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the dephosphorylating activity of purified recombinant CDC25C . This inhibition leads to hyperphosphorylation of the CDC25C substrate CDK1 in this compound treated cells compared to control cells .
Dosage Effects in Animal Models
In animal models, this compound reduces the growth rate of human tumor xenografts in athymic nude mice
Metabolic Pathways
This compound is involved in the metabolic pathways related to the CDC25 phosphatase family
准备方法
合成路线和反应条件: CDC25 磷酸酶抑制剂 I 的合成涉及多个步骤,包括形成关键中间体及其随后的功能化。 一种常见的合成路线包括使用芳香醛和胺,然后进行环化和官能团修饰 .
工业生产方法: CDC25 磷酸酶抑制剂 I 的工业生产通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 这可能包括使用自动化反应器和连续流系统来简化流程 .
化学反应分析
反应类型: CDC25 磷酸酶抑制剂 I 可以进行各种化学反应,包括:
氧化: 将官能团转化为更高的氧化态。
还原: 将硝基还原为胺。
取代: 卤化和烷基化反应.
常用试剂和条件:
氧化: 使用氧化剂,如高锰酸钾或三氧化铬。
还原: 使用还原剂,如硼氢化钠或氢气与钯催化剂。
取代: 使用卤化剂,如亚硫酰氯或卤代烷.
相似化合物的比较
BN82002: Another CDC25 inhibitor that has shown efficacy in preclinical studies.
NSC 663284: A quinone-based inhibitor with potent activity against CDC25 phosphatases.
NSC 95397: A naphthoquinone derivative that inhibits CDC25 activity.
Uniqueness: CDC25 Phosphatase Inhibitor I is unique due to its specific binding affinity and selectivity for CDC25 phosphatases, making it a valuable tool for studying cell cycle regulation and a promising candidate for cancer therapy .
属性
IUPAC Name |
4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKYHQGRIIXMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396073-89-5 | |
| Record name | BN-82002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396073895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BN-82002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237SRB7UQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



